molecular formula C6H9NO4 B1418093 Ethyl 2-(hydroxyimino)-3-oxobutanoate CAS No. 5408-04-8

Ethyl 2-(hydroxyimino)-3-oxobutanoate

Cat. No.: B1418093
CAS No.: 5408-04-8
M. Wt: 159.14 g/mol
InChI Key: HVTHITHXCDMTDK-SNAWJCMRSA-N
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Description

Ethyl 2-(hydroxyimino)-3-oxobutanoate is a chemical compound with the molecular formula C6H9NO4. It is known for its applications in organic synthesis, particularly in the formation of peptide bonds. This compound is characterized by its oxime and ester functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxyimino)-3-oxobutanoate can be synthesized through the reaction of ethyl acetoacetate with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium acetate, which facilitates the formation of the oxime group. The reaction can be summarized as follows:

Ethyl acetoacetate+Hydroxylamine hydrochlorideEthyl 2-(hydroxyimino)-3-oxobutanoate+HCl\text{Ethyl acetoacetate} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} Ethyl acetoacetate+Hydroxylamine hydrochloride→Ethyl 2-(hydroxyimino)-3-oxobutanoate+HCl

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve the overall reaction rate.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to form amines or hydroxylamines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

Ethyl 2-(hydroxyimino)-3-oxobutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxyimino)-3-oxobutanoate involves its ability to form stable intermediates in chemical reactions. The oxime group can act as a nucleophile or electrophile, depending on the reaction conditions. This versatility allows the compound to participate in a variety of chemical transformations, making it a valuable tool in synthetic chemistry.

Molecular Targets and Pathways:

    Nucleophilic Attack: The oxime group can undergo nucleophilic attack by various reagents, leading to the formation of new chemical bonds.

    Electrophilic Addition: The compound can also act as an electrophile, reacting with nucleophiles to form substituted products.

Comparison with Similar Compounds

Ethyl 2-(hydroxyimino)-3-oxobutanoate can be compared with other similar compounds such as:

    Ethyl (hydroxyimino)cyanoacetate: Known for its use in peptide synthesis and as a coupling additive.

    Ethyl acetoacetate: A precursor in the synthesis of this compound and widely used in organic synthesis.

    Hydroxylamine derivatives: Compounds like hydroxylamine hydrochloride are used in the synthesis of oximes and related compounds.

Uniqueness: this compound is unique due to its dual functionality as both an oxime and an ester, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl (E)-3-hydroxy-2-nitrosobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-3-11-6(9)5(7-10)4(2)8/h8H,3H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTHITHXCDMTDK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5408-04-8
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC10758
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10758
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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